Ethyl 2-Methyl-4-nitrobenzoate

Overview

Description

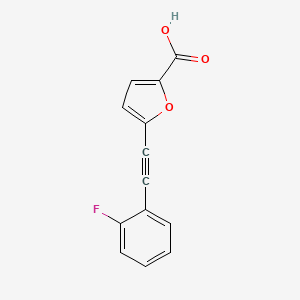

Ethyl 2-Methyl-4-nitrobenzoate (EMNB) is an organic compound belonging to the nitrobenzoic acid family. It is a colorless solid with a melting point of 86°C and a boiling point of 258-259°C. EMNB is widely used as a laboratory reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. It is also used as a herbicide and insecticide.

Scientific Research Applications

Nonlinear Optical Properties

- Ethyl 2-Methyl-4-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties, making them potential candidates for photonic devices. The compounds, when doped into poly (methyl methacrylate), exhibited promising nonlinear absorption due to reverse saturable absorption, which is crucial for optical limiting applications (Nair et al., 2022).

Electrochemical Behavior

- Detailed cyclic voltammetric studies on this compound have provided insights into the electrochemical behavior of nitroaromatic compounds. The research highlighted the pH-dependent decay of the nitro radical anion in mixed media, shedding light on the coupled chemical reactions involved (Carbajo et al., 2000).

Synthesis and Impurity Analysis

- This compound has been used as an intermediate in various syntheses, with studies focusing on optimizing reaction conditions to maximize yield and purity. The synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester from this compound derivatives underlines the chemical's utility in producing complex organic compounds (Yin, 2007).

- Additionally, studies have focused on identifying and characterizing impurities in this compound-based intermediates using advanced techniques like LC-MSn, which is crucial for ensuring the quality of synthesized pharmaceuticals (Yao, 2007).

Catalysis and Reaction Optimization

- The compound has been used to study catalytic processes, such as the esterification of 4-nitrobenzoic Acid, where acidic ionic liquid was used as a catalyst. Understanding the factors affecting yields and the recyclability of the catalyst provides valuable information for chemical synthesis optimization (Hong-ze, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to ethyl p-aminobenzoate (also known as benzocaine), which is a local anesthetic . Benzocaine acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium ions

Mode of Action

Based on its structural similarity to benzocaine, it could potentially interact with neuronal membranes and block nerve impulses . This is purely speculative and would need to be confirmed through experimental studies.

Biochemical Pathways

Nitrobenzene and its derivatives have been shown to be metabolized by bacteria through various pathways . These pathways involve the reduction of the nitro group and subsequent ring-fission

Result of Action

If it acts similarly to benzocaine, it could potentially block nerve impulses and reduce the permeability of neuronal membranes to sodium ions This could result in a local anesthetic effect

Action Environment

The action, efficacy, and stability of Ethyl 2-Methyl-4-nitrobenzoate could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .

Biochemical Analysis

Biochemical Properties

Ethyl 2-Methyl-4-nitrobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with nitroreductases, which are enzymes that catalyze the reduction of nitro groups to amines. This interaction is crucial as it can lead to the formation of reactive intermediates that may participate in further biochemical reactions. Additionally, this compound can interact with other biomolecules such as flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide (NADH), which are cofactors involved in redox reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways. The compound can also modulate cell signaling pathways by interacting with key signaling molecules, leading to alterations in cellular responses. Furthermore, this compound impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to undergo redox reactions. The nitro group in the compound can be reduced by nitroreductases, leading to the formation of reactive intermediates that can interact with other cellular components. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular functions. The compound’s ability to participate in redox reactions is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in metabolic pathways that include its reduction by nitroreductases and subsequent reactions with other cellular components. The compound can affect metabolic flux by altering the activity of enzymes involved in these pathways. Additionally, this compound can influence metabolite levels by participating in redox reactions and generating reactive intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are important for its biological activity and its ability to reach target sites within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its participation in cellular processes .

properties

IUPAC Name |

ethyl 2-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCICYWZZMDLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

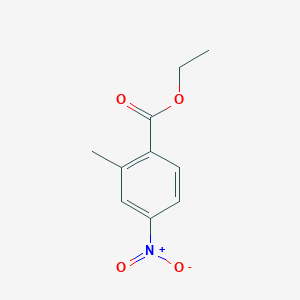

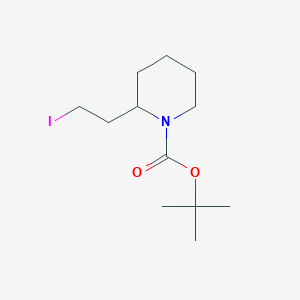

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612652 | |

| Record name | Ethyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62621-10-7 | |

| Record name | Ethyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)